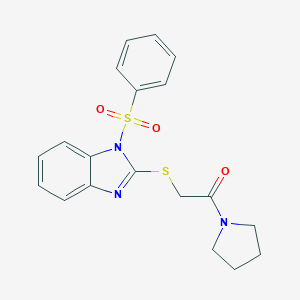
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as CTAm, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTAm is a member of the thiazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide are not well characterized, but studies have suggested that it may have a variety of effects on cellular processes, including the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion. 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide for lab experiments is its relatively simple synthesis method, which allows for easy production in large quantities. However, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is also highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are many potential future directions for research on 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of new analogs and derivatives of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide with improved biological activity and selectivity. Additionally, further studies are needed to fully characterize the mechanism of action of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and to identify potential molecular targets for its activity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in the treatment of various diseases, including cancer and inflammatory disorders.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield the final product, 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. The reaction scheme is shown below:
Scientific Research Applications
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to possess anticancer activity, with studies suggesting that it may be effective against a variety of cancer types, including breast, lung, and colon cancer.
properties
Product Name |
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Molecular Formula |
C11H9ClN2OS |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2OS/c12-9-4-2-1-3-8(9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
InChI Key |
FLITWEQVHZUSRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)


![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)


![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)
